An In-depth Technical Guide to BMS-345541 TFA Salt: A Selective IKK-1 and IKK-2 Inhibitor
An In-depth Technical Guide to BMS-345541 TFA Salt: A Selective IKK-1 and IKK-2 Inhibitor
Introduction: Targeting the Central Hub of Inflammatory Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the cellular response to inflammatory stimuli, stress, and infection. Its activation triggers the expression of a vast array of genes encoding cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins. Consequently, dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and cancers.
Central to the canonical NF-κB activation pathway is the IκB Kinase (IKK) complex. This multi-subunit enzyme, typically composed of two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit NEMO (IKKγ), acts as the gateway to NF-κB activation. Upon stimulation by signals like tumor necrosis factor-alpha (TNFα) or interleukin-1β (IL-1β), the IKK complex phosphorylates the inhibitory IκBα protein. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and initiate gene transcription.
Given its pivotal role, the IKK complex has emerged as a high-priority target for therapeutic intervention. BMS-345541 is a potent and highly selective small molecule inhibitor of the IKK catalytic subunits, demonstrating a greater potency for IKK-2 over IKK-1. This guide provides a comprehensive technical overview of BMS-345541 TFA salt, from its unique mechanism of action to practical guidance for its application in both in vitro and in vivo research settings.
Section 1: The Allosteric Mechanism of a Highly Selective Inhibitor
A key feature that distinguishes BMS-345541 from many other kinase inhibitors is its mechanism of action. It is not an ATP-competitive inhibitor. Instead, it binds to a novel, allosteric site on the IKK catalytic subunits. This allosteric binding event induces a conformational change that inhibits the kinase's catalytic activity. This mechanism contributes significantly to its high selectivity, as the allosteric site appears to be unique to the IKKs. BMS-345541 failed to inhibit a panel of 15 other kinases, underscoring its specificity.
Kinetic analyses have revealed that BMS-345541 binds in a mutually exclusive manner with respect to a peptide substrate but non-mutually exclusively with ATP, confirming its non-ATP-competitive nature for IKK-2. Interestingly, the binding mode appears to affect the active sites of IKK-1 and IKK-2 differently, providing a basis for its differential potency.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.
Section 2: Physicochemical Properties and the Trifluoroacetate (TFA) Salt Formulation
A precise understanding of the inhibitor's properties is fundamental to experimental design and data interpretation.
| Property | Value | Source |
| Full Name | 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline trifluoroacetate salt | |
| IC50 (IKK-2) | 0.3 µM | |
| IC50 (IKK-1) | 4.0 µM | |
| Cellular IC50 | ~4 µM (IκBα phosphorylation) | |
| CAS Number | 445430-58-0 (TFA salt) | |
| Solubility | Soluble in DMSO and Water |
The Trifluoroacetate (TFA) Salt: A Critical Consideration
BMS-345541 is commonly supplied as a trifluoroacetate (TFA) salt. This is often a result of the purification process, where TFA is used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). While essential for achieving high purity, the residual TFA counter-ion is not inert and can have direct biological and physicochemical effects.
-
Experimental Variability: TFA has been reported to affect cell proliferation, with some studies showing inhibition at nanomolar concentrations and others stimulation at micromolar to millimolar concentrations. It can also act as an allosteric modulator of certain receptors, such as the glycine receptor.
-
Physicochemical Impact: The TFA counter-ion can influence the solubility and secondary structure of molecules.
Expert Insight: For sensitive cellular assays, the potential effects of TFA cannot be ignored. When designing experiments, it is crucial to include a vehicle control that contains an equivalent concentration of TFA to that present in the highest concentration of the BMS-345541 solution. For in vivo studies or applications requiring a different salt form, ion exchange procedures can be performed to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.
Section 3: In Vitro Applications & Experimental Protocols
BMS-345541 is a cornerstone tool for dissecting the role of IKK signaling in cellular models. It effectively inhibits the production of NF-κB-dependent pro-inflammatory cytokines such as TNFα, IL-1β, IL-6, and IL-8 in cell lines like THP-1 monocytes.
Caption: A generalized workflow for in vitro evaluation of BMS-345541 activity.
Protocol: In Vitro IKK Kinase Assay
This protocol provides a framework for directly measuring the inhibitory activity of BMS-345541 on IKK kinase activity in a cell-free system.
Objective: To determine the IC50 of BMS-345541 against recombinant IKK-1 or IKK-2.
Materials:
-
Recombinant human IKK-1 or IKK-2
-
GST-IκBα (1-54) substrate
-
BMS-345541 TFA salt, dissolved in DMSO to create a 10 mM stock
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
2x Laemmli sample buffer
-
NuPAGE 10% Bis-Tris gels
-
Phosphorimager system
Methodology:
-
Prepare Inhibitor Dilutions: Serially dilute the 10 mM BMS-345541 stock solution in DMSO, and then further dilute into the Kinase Assay Buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant across all reactions (e.g., ≤1%).
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, the desired concentration of BMS-345541 (or vehicle control), and the GST-IκBα substrate.
-
Initiate Reaction: Add recombinant IKK-2 (or IKK-1) to the reaction mixture and pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind.
-
Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the kinase reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analyze Phosphorylation: Separate the reaction products using SDS-PAGE on a NuPAGE gel. Dry the gel.
-
Quantify: Detect the radiolabeled, phosphorylated GST-IκBα bands using a phosphorimager and quantify the radioactivity using appropriate software (e.g., ImageQuant).
-
Data Analysis: Calculate the percentage of inhibition for each BMS-345541 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 4: In Vivo Applications & Preclinical Models
BMS-345541 has demonstrated excellent oral bioavailability and pharmacokinetics in mice, making it a valuable tool for investigating the role of IKK in various disease models.
-
Rheumatoid Arthritis: In murine collagen-induced arthritis (CIA), prophylactic and therapeutic oral administration of BMS-345541 dose-dependently reduced disease incidence, clinical severity, joint inflammation, and destruction.
-
Inflammatory Bowel Disease: In the dextran sulfate sodium (DSS)-induced colitis model, oral BMS-345541 was effective in blocking both clinical and histological signs of inflammation and injury.
-
Cancer: BMS-345541 inhibits the growth of human melanoma tumors in xenograft models, inducing mitochondria-mediated apoptosis by down-regulating the constitutive IKK/NF-κB activity that promotes melanoma cell survival.
-
Transplantation: While not effective as a single agent, BMS-345541 significantly augmented graft survival when combined with suboptimal doses of other immunosuppressants in a murine cardiac allograft model.
Caption: Workflow for a preclinical in vivo efficacy study using BMS-345541.
Protocol: In Vivo Administration for an Arthritis Model
This protocol is adapted from studies on collagen-induced arthritis in mice.
Objective: To evaluate the therapeutic efficacy of orally administered BMS-345541.
Materials:
-
DBA/1LacJ male mice
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant
-
BMS-345541 TFA salt
-
Vehicle (e.g., water, pH adjusted to ~7.0)
Methodology:
-
Disease Induction: Induce arthritis by subcutaneous immunization with bovine type II collagen on Day 0 and provide a booster immunization on Day 21.
-
Formulation Preparation: For in vivo use, BMS-345541 can be dissolved in water, and the pH should be adjusted to approximately 7.0 to ensure solubility and stability. Prepare fresh daily.
-
Dosing Regimen (Therapeutic Model):
-
Begin monitoring mice daily for the onset of clinical signs of arthritis (e.g., paw swelling, redness) after the second immunization.
-
Once an animal develops signs of arthritis, enroll it into a treatment group.
-
Administer BMS-345541 (e.g., 10, 30, 100 mg/kg) or vehicle once daily via oral gavage.
-
-
Monitoring and Assessment:
-
Record clinical scores for arthritis severity and body weights daily.
-
Continue treatment for the duration of the study (e.g., until Day 42).
-
-
Terminal Analysis:
-
At the study endpoint, euthanize the animals.
-
Collect hind paws for histological evaluation of inflammation, pannus formation, and bone/cartilage destruction.
-
Collect serum or joint tissue to measure levels of pro-inflammatory cytokines like IL-1β via ELISA or qPCR.
-
Section 5: Data Interpretation, Off-Target Effects, and Troubleshooting
Off-Target Considerations: While highly selective for IKK-1/2, high concentrations of BMS-345541 (e.g., 25 µM) have been shown to affect multiple mitotic cell cycle transitions, including mitotic entry and cytokinesis. These effects appear to be independent of its inhibitory action on other mitotic kinases like Cdk1 or Aurora A/B. Researchers studying cell cycle progression should be aware of this potential off-target activity and design experiments accordingly, perhaps by using lower concentrations that are still effective for IKK inhibition.
Troubleshooting:
-
Poor Solubility: If solubility issues arise, particularly with aqueous buffers for in vivo work, ensure the pH is properly adjusted. For in vitro work, using a fresh stock solution in high-quality, anhydrous DMSO is critical.
-
Lack of Efficacy: Verify the activity of the compound with a positive control assay (e.g., TNFα-stimulated IκBα phosphorylation). Confirm that the stimulation of the NF-κB pathway in your specific cell model is IKK-dependent.
-
Unexpected Cellular Effects: Consider the potential biological activity of the TFA counter-ion. Run appropriate vehicle controls containing equivalent TFA levels. Also, consider the potential for off-target effects on mitosis if using high concentrations.
Conclusion and Future Perspectives
BMS-345541 TFA salt is an invaluable research tool that has significantly advanced our understanding of the role of the IKK/NF-κB pathway in health and disease. Its high selectivity and allosteric mechanism of action make it a superior probe compared to less specific, ATP-competitive inhibitors. Its proven efficacy in a wide range of preclinical animal models for inflammation and cancer highlights the therapeutic potential of targeting this critical signaling node.
For researchers utilizing this compound, a thorough understanding of its properties—from its allosteric binding to the potential influence of its TFA salt form—is paramount for designing robust experiments and generating reliable, interpretable data. As research continues to unravel the complexities of inflammatory signaling, selective inhibitors like BMS-345541 will remain indispensable for validating new therapeutic strategies and dissecting the intricate biology of the NF-κB pathway.
References
-
Burke, J. R., Pattoli, M. A., Gregor, K. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-6. [Link]
-
van den Berg, J., van den Berk, L., Veenstra, M., et al. (2007). The IKK Inhibitor BMS-345541 Affects Multiple Mitotic Cell Cycle Transitions. Chembiochem, 8(11), 1351-9. [Link]
-
Semantic Scholar. (n.d.). BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice*. Retrieved from [https://www.semanticscholar.org/paper/BMS-345541-Is-a-Highly-Selective-Inhibitor-of-I%CE%BAB-Burke-Pattoli/5f97b0981b854343163458ed077e69d95555c829]([Link]
